3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide
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Overview
Description
3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 3-methyl group, a 5-methylfuran-2-ylmethyl group, and a pyridin-2-yl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Pyridin-2-yl Group: The pyridin-2-yl group can be introduced through a nucleophilic substitution reaction using pyridine and a suitable leaving group.
Attachment of the 5-methylfuran-2-ylmethyl Group: The 5-methylfuran-2-ylmethyl group can be attached through a Friedel-Crafts alkylation reaction using 5-methylfuran and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and interactions, particularly those involving benzamide derivatives.
Medicine: The compound can be investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: This compound shares structural similarities with 3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)benzamide, particularly the presence of the pyridin-2-yl and furan-2-yl groups.
3-methyl-2-(2-methyl-2-butenyl)-furan: This compound contains a furan ring with a similar substitution pattern.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which can result in distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C19H18N2O2 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-methyl-N-[(5-methylfuran-2-yl)methyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C19H18N2O2/c1-14-6-5-7-16(12-14)19(22)21(18-8-3-4-11-20-18)13-17-10-9-15(2)23-17/h3-12H,13H2,1-2H3 |
InChI Key |
RRKQYMNKJAIOMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=C(O2)C)C3=CC=CC=N3 |
Origin of Product |
United States |
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